2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid
Description
2-((1R,2S,3R)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid is a cyclopentane derivative with a unique stereochemical configuration and functional group arrangement. Its molecular formula is C₉H₁₃NO₅, molecular weight 215.2 g/mol, and density 1.256 g/cm³ . The compound features:
- A cyclopentane ring with a ketone group at position 5 (5-oxo).
- A nitromethyl group (-CH₂NO₂) at position 2 and a methyl group (-CH₃) at position 3.
- An acetic acid moiety (-CH₂COOH) attached to the cyclopentane backbone.
The stereochemistry (1R,2S,3R) is critical to its properties, distinguishing it from stereoisomers such as the (1S,2R,3S) enantiomer listed in commercial catalogs under the same CAS number (123000-45-3) . This compound is used in research settings, with suppliers like Alfa Chemistry and Santa Cruz Biotechnology offering it at purities up to 96% .
Properties
IUPAC Name |
2-[(1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIKCQPODDZAT-QYNIQEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@H]([C@H]1C[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitromethyl group may play a key role in its reactivity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Table 1: Key Structural and Physical Properties
Key Observations :
The hydroxypentenyl-substituted analog () replaces nitromethyl with a hydroxypentenyl chain, increasing hydrophilicity but reducing nitro-group-mediated reactivity . ONO-AE1-329 () incorporates sulfanyl and aromatic groups, making it significantly larger and more lipophilic (XlogP = 2.3) .
Stereochemical Variations :
- The (1R,2S,3R) configuration of the target compound contrasts with the (1S,2R,3S) enantiomer in commercial listings, which may exhibit divergent biological activities despite identical physical properties .
- The 2,3-dimethyl analog () lacks stereochemical complexity at the nitromethyl position, simplifying its synthesis but limiting functional versatility .
Physicochemical Properties
- Molecular Weight and Density: The target compound (215.2 g/mol) is intermediate in size compared to smaller analogs like the 2,3-dimethyl derivative (156.2 g/mol) and larger molecules like ONO-AE1-329 (468.6 g/mol) . Its density (1.256 g/cm³) reflects moderate packing efficiency, influenced by the polar nitromethyl and acetic acid groups .
- Hydrogen Bonding: The target compound has three hydrogen bond donors (two from acetic acid, one from nitromethyl) and five acceptors, enabling stronger intermolecular interactions than the 2,3-dimethyl analog (two donors, three acceptors) .
Biological Activity
The compound 2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid is a cyclic acetic acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclopentane ring with a nitromethyl and ketone functional group. The molecular formula is , and it has a molecular weight of approximately 215.24 g/mol. The compound's stereochemistry is significant for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .
- Antibacterial Activity : Studies on related nitro compounds have demonstrated significant antibacterial effects against various strains, which may extend to this compound .
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an antitumor agent .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
-
Anti-inflammatory Study :
A study evaluated the anti-inflammatory effects of similar nitro compounds by measuring nitric oxide levels in RAW 264.7 cells. The results indicated that these compounds significantly inhibited NO production, suggesting a mechanism involving the inhibition of iNOS and COX-2 expression . -
Antibacterial Efficacy :
In another investigation focusing on nitro derivatives, compounds were tested against multiple bacterial strains. The results showed minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL for certain strains, indicating strong antibacterial properties . -
Cytotoxic Potential :
A cytotoxicity assay using the MTT method demonstrated that related compounds exhibited significant toxicity against human cancer cell lines. Specifically, the compound's derivatives showed marked activity against colon carcinoma cells (HT 29), suggesting its potential as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
